molecular formula C24H20N2O3S2 B2357288 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477553-26-7

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2357288
CAS No.: 477553-26-7
M. Wt: 448.56
InChI Key: OEEVBPFGDRXUTB-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a useful research compound. Its molecular formula is C24H20N2O3S2 and its molecular weight is 448.56. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . Benzothiazole derivatives have been associated with a wide range of biological activities such as inhibition of ubiquitin ligase, selective cytotoxicity against tumorigenic cell lines, prophylaxis and treatment of rotavirus infections, modulation of adenosine A2A receptors, and therapeutic agents for disorders associated with nuclear hormone receptors .

Cellular Effects

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide has shown variable activity against different bacterial strains . It influences cell function by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, benzothiazole derivatives have been found to inhibit the target DprE1, a potent inhibitor with enhanced anti-tubercular activity .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have shown promising results in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of the compound vary with different dosages in animal models . For instance, oral administration of a similar benzothiazole derivative in male mice attenuated the spontaneous nocifensive response and hypersensitivity in a dose-dependent manner .

Metabolic Pathways

Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Transport and Distribution

It is known that benzothiazole derivatives can interact with various transporters or binding proteins .

Subcellular Localization

It is known that benzothiazole derivatives can interact with various compartments or organelles within the cell .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S2/c27-22(14-9-10-17-18(13-14)29-12-11-28-17)26-24-21(15-5-1-3-7-19(15)30-24)23-25-16-6-2-4-8-20(16)31-23/h2,4,6,8-10,13H,1,3,5,7,11-12H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEVBPFGDRXUTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=C(C=C3)OCCO4)C5=NC6=CC=CC=C6S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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